molecular formula C6H10ClNS B13452116 N-ethylthiophen-3-amine hydrochloride

N-ethylthiophen-3-amine hydrochloride

Cat. No.: B13452116
M. Wt: 163.67 g/mol
InChI Key: VILBIINZYKDGQY-UHFFFAOYSA-N
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Description

N-ethylthiophen-3-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the nitrogen atom and a thiophene ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylthiophen-3-amine hydrochloride typically involves the reaction of thiophene-3-amine with ethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-ethylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various alkyl or aryl substituted thiophenes.

Scientific Research Applications

N-ethylthiophen-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethylthiophen-3-amine hydrochloride involves its interaction with various molecular targets. The ethyl group and thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-amine: Lacks the ethyl group, making it less hydrophobic.

    N-methylthiophen-3-amine: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.

    Thiophene-2-amine: The amine group is positioned differently on the thiophene ring, affecting its reactivity and interactions.

Uniqueness

N-ethylthiophen-3-amine hydrochloride is unique due to the presence of the ethyl group, which enhances its hydrophobicity and influences its chemical reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H10ClNS

Molecular Weight

163.67 g/mol

IUPAC Name

N-ethylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C6H9NS.ClH/c1-2-7-6-3-4-8-5-6;/h3-5,7H,2H2,1H3;1H

InChI Key

VILBIINZYKDGQY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CSC=C1.Cl

Origin of Product

United States

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